3-chloro-1-(4-chlorophenyl)-4-(phenethylamino)-1H-pyrrole-2,5-dione
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Overview
Description
3-chloro-1-(4-chlorophenyl)-4-(phenethylamino)-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a chloro-substituted phenyl group and a phenethylamino group attached to a pyrrole-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(4-chlorophenyl)-4-(phenethylamino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring.
Amidation: The phenethylamino group can be introduced through an amidation reaction, where the pyrrole-2,5-dione reacts with phenethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-1-(4-chlorophenyl)-4-(phenethylamino)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-1-(4-chlorophenyl)-4-(phenethylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-chloro-1-(4-chlorophenyl)-4-(phenylamino)-1H-pyrrole-2,5-dione: Similar structure but lacks the phenethyl group.
3-chloro-1-(4-chlorophenyl)-4-(methylamino)-1H-pyrrole-2,5-dione: Similar structure but has a methyl group instead of the phenethyl group.
Uniqueness
3-chloro-1-(4-chlorophenyl)-4-(phenethylamino)-1H-pyrrole-2,5-dione is unique due to the presence of both chloro-substituted phenyl and phenethylamino groups, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14Cl2N2O2 |
---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
3-chloro-1-(4-chlorophenyl)-4-(2-phenylethylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-13-6-8-14(9-7-13)22-17(23)15(20)16(18(22)24)21-11-10-12-4-2-1-3-5-12/h1-9,21H,10-11H2 |
InChI Key |
WGIHWTGMUPKKLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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